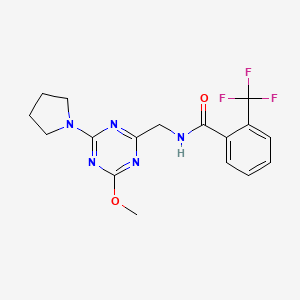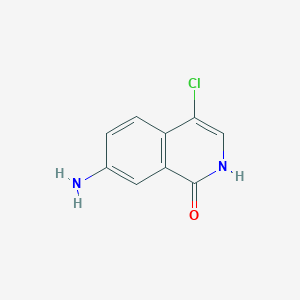
4-(N'-Hydroxycarbamimidoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N’-Hydroxycarbamimidoyl)benzamide is a versatile small molecule scaffold that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a hydroxycarbamimidoyl group.
Preparation Methods
The synthesis of 4-(N’-Hydroxycarbamimidoyl)benzamide can be achieved through various synthetic routes. One notable method involves the nitrilase-catalyzed hydration of substituted terephthalonitriles in an aqueous medium to afford (ammonium) 4-cyanobenzoic acids . This process is followed by further chemical modifications to introduce the hydroxycarbamimidoyl group. Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
4-(N’-Hydroxycarbamimidoyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(N’-Hydroxycarbamimidoyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(N’-Hydroxycarbamimidoyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, modulating their activity. This modulation can lead to various biological effects, such as enzyme inhibition or activation, which are crucial for its therapeutic applications.
Comparison with Similar Compounds
4-(N’-Hydroxycarbamimidoyl)benzamide can be compared with other similar compounds, such as:
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: This compound is a potent histone deacetylase inhibitor with significant antiproliferative activity against cancer cell lines.
4-(N’-Hydroxycarbamimidoyl)benzoic acid: Another related compound with similar structural features but different functional groups.
The uniqueness of 4-(N’-Hydroxycarbamimidoyl)benzamide lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
CAS No. |
1094300-17-0 |
|---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
4-[(E)-N'-hydroxycarbamimidoyl]benzamide |
InChI |
InChI=1S/C8H9N3O2/c9-7(11-13)5-1-3-6(4-2-5)8(10)12/h1-4,13H,(H2,9,11)(H2,10,12) |
InChI Key |
AZTOWTOBHDLODP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)N)C(=O)N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/N)C(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)C(=O)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2654149.png)


![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B2654152.png)
![Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2654156.png)



![2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2654161.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2654164.png)
![Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate](/img/structure/B2654165.png)
![4-tert-butyl-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2654167.png)
